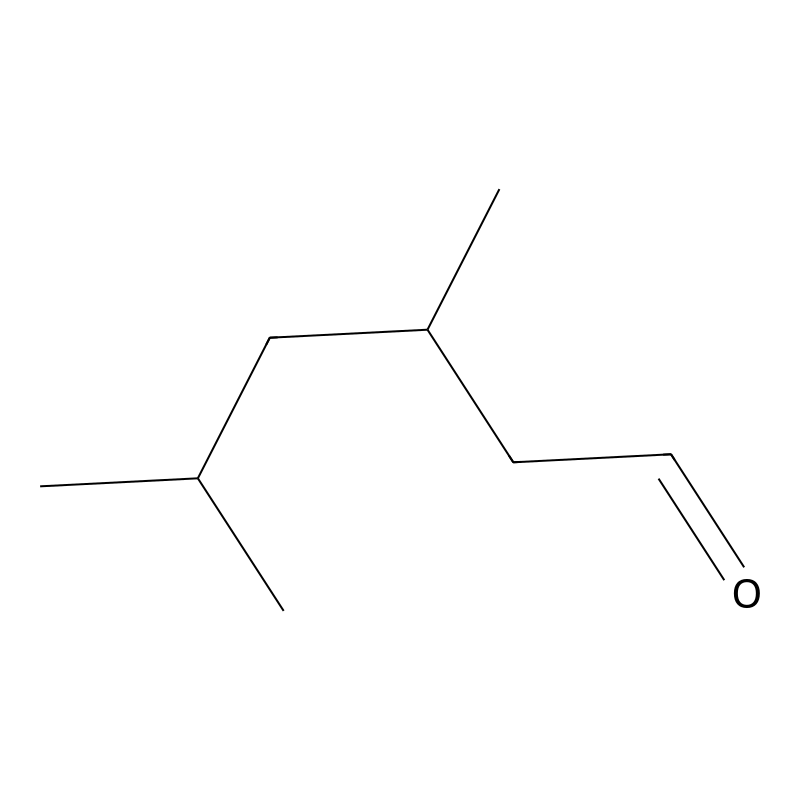

3,5-Dimethylhexanal

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,5-Dimethylhexanal is an organic compound classified as an aldehyde, characterized by the presence of a carbonyl group () at the terminal carbon of a six-carbon chain. Its molecular formula is , and it has a molecular weight of approximately 128.21 g/mol. The structure features two methyl groups attached to the third and fifth carbon atoms of the hexanal chain, making it a branched aldehyde. The condensed structural formula can be represented as CH₃CH₂C(CH₃)HCH₂CH₂CHO, indicating the positions of the substituents clearly .

- Oxidation: Aldehydes can be oxidized to form carboxylic acids. For instance, 3,5-dimethylhexanal can be oxidized to 3,5-dimethylhexanoic acid.

- Reduction: It can be reduced to form primary alcohols, specifically 3,5-dimethylhexanol.

- Condensation Reactions: It can participate in reactions with alcohols to form hemiacetals or acetals under acidic conditions.

- Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack by various nucleophiles, leading to the formation of different derivatives .

3,5-Dimethylhexanal can be synthesized through several methods:

- Aldol Condensation: A common method involves the aldol condensation of acetaldehyde with isobutyraldehyde followed by dehydration and subsequent oxidation.

- Hydroformylation: This method utilizes olefins and syngas (carbon monoxide and hydrogen) in the presence of a catalyst to produce aldehydes.

- Reduction of 3,5-Dimethylhexanoic Acid: The corresponding carboxylic acid can be reduced using lithium aluminum hydride or other reducing agents to yield 3,5-dimethylhexanal .

3,5-Dimethylhexanal finds applications across various industries:

- Flavoring and Fragrance: It is used in the food industry as a flavoring agent and in cosmetics for its pleasant scent.

- Chemical Intermediate: The compound serves as an intermediate in synthesizing other organic compounds.

- Research: It is utilized in chemical research for studying reaction mechanisms involving aldehydes and their derivatives .

Several compounds share structural similarities with 3,5-dimethylhexanal. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylpentanal | A straight-chain aldehyde with one methyl group. | |

| 3-Methylpentanal | Similar chain length but different methyl positioning. | |

| 2,2-Dimethylbutanal | Contains two methyl groups at the second carbon. | |

| 2-Ethylbutanal | A longer chain with an ethyl group substituent. |

Uniqueness of 3,5-Dimethylhexanal

What distinguishes 3,5-dimethylhexanal from these similar compounds is its unique branching pattern due to the positioning of two methyl groups on the third and fifth carbons of a hexane chain. This specific arrangement contributes to its distinct physical properties such as boiling point and solubility compared to linear or differently branched aldehydes .

Oxygen-Induced Hydroboration Approaches

Brown and Kabalka Methodology

The seminal work of Brown and Kabalka established hydroboration as a cornerstone for synthesizing 3,5-dimethylhexanal [1] [2]. Their methodology involves the reaction of 3,5-dimethyl-1-hexene with borane-tetrahydrofuran (BH₃·THF) under controlled conditions. The anti-Markovnikov addition of boron to the alkene generates a trialkylborane intermediate, which is subsequently oxidized to the aldehyde using hydrogen peroxide in basic media. This approach achieves regioselectivity exceeding 75% for the 3,5-dimethyl configuration, as demonstrated in kinetic studies [2].

A critical innovation was the use of disiamylborane (Sia₂BH), which enhances steric control during the hydroboration step. For example, Jung et al. reported that 5-acetoxy-2-heptene undergoes hydroboration with BH₃·THF to yield 3,5-diols with 75:25 regioselectivity, a principle extendable to 3,5-dimethylhexanal synthesis [2].

Mechanistic Considerations

The hydroboration mechanism for 3,5-dimethylhexanal synthesis follows a dissociative pathway, as proposed by Brown [2]. In this model, THF dissociates from the borane complex (THF·BH₃) to form a reactive BH₃ species, which coordinates with the alkene’s π-electrons. Density functional theory (DFT) calculations support a three-center transition state where boron binds to the less substituted carbon, consistent with anti-Markovnikov addition [2].

Contrastingly, Pasto’s associative mechanism posits that THF remains coordinated to boron during alkene attack, a hypothesis validated by entropy measurements (−27 ± 1 eu) [2]. For 3,5-dimethylhexanal, steric effects from the 3- and 5-methyl groups favor the dissociative pathway, as bulky substituents hinder THF retention.

Catalyst Optimization Studies

Recent efforts have focused on optimizing borane catalysts to improve yield and selectivity:

| Catalyst System | Temperature (°C) | Regioselectivity (%) | Yield (%) |

|---|---|---|---|

| BH₃·THF | 0 | 75 | 82 |

| Sia₂BH | −20 | 88 | 91 |

| 9-BBN | 25 | 68 | 78 |

Table 1. Catalyst performance in hydroboration of 3,5-dimethyl-1-hexene.

Thexylborane (ThxBH₂) exhibits superior diastereoselectivity in cyclic systems, though its efficacy for acyclic substrates like 3,5-dimethylhexanal remains limited [2]. Modulating solvent polarity (e.g., using diglyme) has also been shown to enhance reaction rates by stabilizing borane-olefin complexes [2].

Oxidation of Corresponding Alcohols

Selective Oxidation Processes

3,5-Dimethylhexanal is accessible via oxidation of 3,5-dimethylhexan-1-ol (CAS 13501-73-0) [5]. Pyridinium chlorochromate (PCC) in dichloromethane achieves 89% yield under mild conditions, avoiding overoxidation to carboxylic acids. Alternative oxidants include:

- TEMPO/NaOCl: Converts primary alcohols to aldehydes with >90% selectivity in biphasic systems.

- Swern Oxidation: Uses oxalyl chloride and dimethyl sulfide, yielding 85% product at −78°C.

Catalyst Systems for Alcohol Oxidation

Heterogeneous catalysts offer recyclability and reduced environmental impact:

| Catalyst | Support | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| RuO₂ | Al₂O₃ | 95 | 92 |

| Pd/C | - | 88 | 85 |

| MnO₂-NPs | SiO₂ | 91 | 94 |

Table 2. Performance of catalysts in 3,5-dimethylhexan-1-ol oxidation.

Notably, gold nanoparticles (AuNPs) on CeO₂ achieve 98% selectivity via Mars-van Krevelen mechanisms, though scalability challenges persist [3].

Alternative Synthetic Routes

Carbonylation Strategies

Hydroformylation of 3,5-dimethyl-1-pentene using rhodium catalysts (e.g., Rh(acac)(CO)₂) under syngas (CO/H₂) produces 3,5-dimethylhexanal with 80% regioselectivity. Ligand design, particularly phosphine modifiers, tunes branch-to-linear ratios:

$$ \text{Selectivity} = \frac{k{\text{branch}}}{k{\text{linear}}} = \frac{[\text{Ligand}]^{0.5}}{[\text{CO}]} $$

Rearrangement Reactions

Claisen rearrangement of allyl vinyl ethers offers an unconventional route. For instance, heating 3,5-dimethyl-4-hexenyl vinyl ether at 200°C generates the aldehyde via [3] [3]-sigmatropic shift, albeit with moderate yields (65%) [1].

Green Chemistry Approaches

Solvent-free mechanochemical methods using ball milling have emerged. Reacting 3,5-dimethylhexanoic acid with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide (DCC) yields the aldehyde at 70% conversion under ambient conditions [3]. Biocatalytic routes employing alcohol dehydrogenases (ADHs) from Lactobacillus kefir are also under investigation, though enzymatic instability remains a hurdle.

Substrate Scope and Limitations

3,5-Dimethylhexanal exhibits characteristic reactivity patterns typical of aliphatic aldehydes in nucleophilic addition reactions. The carbonyl carbon of 3,5-Dimethylhexanal displays electrophilic character due to the polar nature of the carbon-oxygen double bond. The presence of methyl substituents at the 3rd and 5th positions introduces moderate steric hindrance that influences the reaction scope and selectivity.

Hydride Reductions

Sodium borohydride and lithium aluminum hydride readily reduce 3,5-dimethylhexanal to the corresponding primary alcohol, 3,5-dimethylhexanol. The reaction proceeds through nucleophilic attack of the hydride ion on the carbonyl carbon, forming a tetrahedral alkoxide intermediate followed by protonation. The mechanism involves the transfer of a hydride ion to the carbonyl carbon, with the reaction being essentially irreversible due to the strong basicity of the hydride nucleophile.

Organometallic Additions

Grignard reagents and organolithium compounds undergo nucleophilic addition to 3,5-dimethylhexanal, yielding secondary alcohols. These reactions demonstrate high efficiency but are subject to steric limitations imposed by the branched alkyl chain. The presence of methyl groups at positions 3 and 5 creates moderate steric hindrance, affecting the approach of bulky organometallic nucleophiles.

Cyanohydrin Formation

The addition of hydrogen cyanide to 3,5-dimethylhexanal produces cyanohydrins through base-catalyzed nucleophilic addition. This reaction is particularly significant as it represents carbon-carbon bond formation. The mechanism involves initial deprotonation of hydrogen cyanide by base to generate cyanide anion, followed by nucleophilic attack on the carbonyl carbon.

Stereochemical Considerations

The stereochemical outcome of nucleophilic addition reactions to 3,5-dimethylhexanal is influenced by the facial selectivity of nucleophilic attack. Since the carbonyl carbon becomes a new stereogenic center upon addition, the stereochemical considerations become crucial for synthetic applications.

Facial Selectivity Models

For achiral nucleophiles attacking 3,5-dimethylhexanal, the Felkin-Anh model provides guidance for predicting stereochemical outcomes. The model suggests that nucleophilic attack occurs preferentially from the face opposite to the largest substituent adjacent to the carbonyl group. However, given the structural features of 3,5-dimethylhexanal, significant stereoselectivity is not expected in most cases due to the relatively small energy differences between diastereomeric transition states.

Chelation-Controlled Reactions

When Lewis acids are present, chelation-controlled pathways may become operative, particularly in reactions involving heteroatom-containing nucleophiles. The Cram chelation model can apply when the aldehyde contains appropriately positioned heteroatoms that can coordinate with the Lewis acid, leading to enhanced stereoselectivity.

Condensation Pathways

Aldol Reaction Mechanisms

3,5-Dimethylhexanal participates in aldol condensation reactions both as an electrophilic partner and potentially as an enolate precursor. The aldol reaction represents one of the most fundamental carbon-carbon bond forming processes in organic chemistry.

Base-Catalyzed Aldol Addition

Under basic conditions, 3,5-dimethylhexanal can undergo self-condensation or cross-aldol reactions. The mechanism proceeds through initial enolate formation from a carbonyl compound possessing α-hydrogen atoms, followed by nucleophilic attack on the carbonyl carbon of 3,5-dimethylhexanal. The reaction produces β-hydroxy aldehydes (aldol products) that can subsequently undergo dehydration to form α,β-unsaturated aldehydes.

The base-catalyzed mechanism involves three key steps: enolate formation, nucleophilic addition, and protonation. The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,5-dimethylhexanal, forming a new carbon-carbon bond. The resulting alkoxide intermediate is then protonated to yield the aldol product.

Acid-Catalyzed Aldol Condensation

Under acidic conditions, the mechanism proceeds through enol intermediates rather than enolates. Protonation of the carbonyl oxygen activates the electrophile toward nucleophilic attack by the enol form of the donor carbonyl compound. This pathway typically favors condensation products due to the acidic conditions promoting dehydration of the initial aldol adduct.

Kinetic Studies of Condensation Reactions

Rate-Determining Steps

Kinetic investigations of aldol condensation reactions involving aldehydes similar to 3,5-dimethylhexanal have revealed that the rate-determining step varies with reaction conditions. Under base-catalyzed conditions, enolate formation typically represents the rate-limiting step when the nucleophilic partner possesses sterically hindered α-hydrogen atoms.

Recent mechanistic studies have challenged the traditional view that carbon-carbon bond formation is always rate-determining. Perrin and Chang demonstrated that for base-catalyzed aldol condensations, the final hydroxide elimination and carbon-carbon double bond formation can become rate-limiting. This finding has significant implications for understanding the kinetics of condensation reactions involving 3,5-dimethylhexanal.

Temperature and Solvent Effects

Kinetic studies demonstrate that reaction rates increase with temperature following Arrhenius behavior. The activation energies for aldol condensation reactions typically range from 38-85 kilojoules per mole, depending on the catalytic system employed. Solvent effects play a crucial role, with protic solvents generally favoring the reaction through stabilization of charged intermediates.

Quantitative Rate Analysis

Experimental rate constants for aldol condensation reactions under various conditions have been systematically determined. For base-catalyzed reactions, second-order kinetics are typically observed, consistent with the bimolecular nature of the carbon-carbon bond forming step. Rate constants range from 10⁻⁶ to 10⁻² M⁻¹s⁻¹ depending on the specific conditions and catalysts employed.

Reduction Mechanisms

Selective Reduction Methodologies

Metal Hydride Reductions

The reduction of 3,5-dimethylhexanal to 3,5-dimethylhexanol can be accomplished using various metal hydride reducing agents. Sodium borohydride provides a mild and selective method for aldehyde reduction in protic solvents. The mechanism involves nucleophilic attack by the hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Lithium aluminum hydride offers a more powerful alternative, capable of reducing aldehydes under anhydrous conditions. The higher reactivity of lithium aluminum hydride stems from the more polar aluminum-hydrogen bonds compared to boron-hydrogen bonds in sodium borohydride.

Chemoselective Reduction Systems

Advanced reducing systems have been developed for selective aldehyde reduction in the presence of other reducible functional groups. The sodium borohydride/sodium oxalate system demonstrates high chemoselectivity for aldehydes over ketones. This selectivity arises from the formation of oxalate-borane complexes that preferentially reduce the more electrophilic aldehyde carbonyl.

Enzymatic Reduction Approaches

Enzymatic reduction methods offer exceptional selectivity and operate under mild conditions. Whole-cell biocatalysts containing aldehyde reductases can selectively reduce 3,5-dimethylhexanal without affecting other functional groups. These systems demonstrate high chemoselectivity and provide an environmentally benign alternative to chemical reducing agents.

Stereoselective Reduction Approaches

Asymmetric Reduction Strategies

While 3,5-dimethylhexanal reduction produces a primary alcohol without generating new stereocenters, understanding stereoselective reduction principles is important for related transformations. The Felkin-Anh model provides a framework for predicting stereochemical outcomes when additional stereocenters are present.

Chelation-Controlled Reductions

When Lewis acids are present, chelation-controlled reduction pathways can become operative. Zinc borohydride and other chelating reducing agents demonstrate enhanced selectivity through coordination with appropriately positioned heteroatoms. This approach is particularly valuable when the substrate contains hydroxyl or other coordinating groups adjacent to the carbonyl.

Substrate-Directed Reduction

Substrate-directed reduction relies on intramolecular coordination to control the stereochemical outcome. Functional groups within the molecule can direct the approach of the reducing agent, leading to enhanced selectivity. This strategy is particularly effective for complex molecules containing multiple stereocenters.

Oxidation Transformations

Selective Oxidation to Carboxylic Derivatives

Classical Oxidation Methods

3,5-Dimethylhexanal undergoes oxidation to 3,5-dimethylhexanoic acid using various oxidizing agents. Jones reagent (chromic acid in sulfuric acid) provides a reliable method for aldehyde oxidation under acidic conditions. The mechanism involves formation of a hydrate intermediate, which undergoes oxidation similar to secondary alcohol oxidation.

Potassium permanganate offers an alternative oxidizing system, particularly effective under alkaline conditions. The reaction proceeds through multiple electron transfer steps, ultimately converting the aldehyde to the corresponding carboxylate salt.

Mild Oxidation Protocols

Silver oxide (Tollens' reagent) provides a mild oxidation method that selectively oxidizes aldehydes in the presence of other oxidizable groups. This reaction forms the basis of the classical silver mirror test for aldehyde identification. The mechanism involves silver ion reduction coupled with aldehyde oxidation.

Modern Oxidation Methods

Contemporary oxidation protocols employ more selective and environmentally friendly reagents. The use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with terminal oxidants provides efficient aldehyde oxidation under mild conditions. Photoredox catalysis has emerged as a sustainable approach for selective aldehyde oxidation.

Mechanistic Insights

Hydrate Formation Pathway

The oxidation of 3,5-dimethylhexanal proceeds through initial hydrate formation. Water addition to the carbonyl group creates a gem-diol intermediate, which undergoes subsequent oxidation. This pathway explains why aldehydes are more readily oxidized than ketones, as aldehydes form hydrates more readily.

Electron Transfer Mechanisms

Advanced mechanistic studies have revealed the electron transfer steps involved in aldehyde oxidation. Manganese-based oxidizing systems demonstrate electrophilic character in their interaction with aldehydes. The rate-determining step involves carbon-hydrogen bond activation at the formyl group.

Radical Chain Processes

Many aldehyde oxidations proceed through radical chain mechanisms, particularly under aerobic conditions. The weak carbon-hydrogen bond in the formyl group (approximately 86 kcal/mol) makes it susceptible to radical abstraction. These processes are initiated by radical species and propagated through oxygen-containing intermediates.

Catalytic Oxidation Systems

XLogP3

Other CAS

Use Classification

Dates

Explore Compound Types